molecular formula C16H12FN3O2 B2882391 N-(3-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251611-46-7

N-(3-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2882391
CAS No.: 1251611-46-7
M. Wt: 297.289
InChI Key: FYTNDORZAZCDGF-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H12FN3O2 and its molecular weight is 297.289. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research has demonstrated the potential of naphthyridine derivatives as potent antibacterial agents. For instance, a study by Egawa et al. (1984) synthesized and evaluated a series of pyridonecarboxylic acids and their analogues, identifying compounds with significantly enhanced antibacterial activity compared to existing treatments, suggesting their potential for further biological studies (Egawa et al., 1984). Similarly, Chu et al. (1986) developed novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids with strong antibacterial potency, indicating the critical role of specific substituents in enhancing activity (Chu et al., 1986).

Antitumor Activity

Several studies have focused on the antitumor properties of naphthyridine derivatives. Deady et al. (2005) investigated the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, uncovering compounds with potent cytotoxicity against various cancer cell lines, including murine leukemia and Lewis lung carcinoma (Deady et al., 2005). This highlights the potential of these compounds in developing effective cancer therapies.

Synthesis and Chemical Properties

The synthesis and chemical properties of naphthyridine derivatives have also been extensively explored. Tagat et al. (2002) detailed the synthesis of mono- and difluoronaphthoic acids, providing insight into the development of aryl carboxamides with potential biological activity (Tagat et al., 2002). Moreover, the work by Schroeder et al. (2009) on the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily exemplifies the application of naphthyridine derivatives in targeting specific biochemical pathways for therapeutic purposes (Schroeder et al., 2009).

Properties

IUPAC Name

N-(3-fluorophenyl)-7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c1-9-5-6-12-14(21)13(8-18-15(12)19-9)16(22)20-11-4-2-3-10(17)7-11/h2-8H,1H3,(H,20,22)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTNDORZAZCDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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